molecular formula C9H9N2O3- B12120003 p-Aminohippurate CAS No. 54-89-7

p-Aminohippurate

Cat. No.: B12120003
CAS No.: 54-89-7
M. Wt: 193.18 g/mol
InChI Key: HSMNQINEKMPTIC-UHFFFAOYSA-M
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Description

p-Aminohippurate: , also known as para-aminohippuric acid, is a derivative of hippuric acid. It is an amide formed from the amino acid glycine and para-aminobenzoic acid. This compound is not naturally found in humans and is primarily used as a diagnostic agent in medical tests involving the kidneys, particularly for measuring renal plasma flow .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Aminohippurate is synthesized through the conjugation of para-aminobenzoic acid with glycine. The reaction typically involves the use of an activating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of para-aminobenzoic acid and the amino group of glycine .

Industrial Production Methods: In industrial settings, this compound is often produced as its sodium salt form, sodium para-aminohippurate. The production involves dissolving the free acid form of this compound in an aqueous solution and adjusting the pH with sodium hydroxide to form the sodium salt. This solution is then sterilized and prepared for medical use .

Chemical Reactions Analysis

Types of Reactions: p-Aminohippurate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its diagnostic use.

    Reduction: Reduction reactions can occur, but they are not typically relevant to its primary applications.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride may be employed.

    Substitution: Nucleophilic substitution reactions can involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce substituted aminohippurate compounds .

Scientific Research Applications

Chemistry: p-Aminohippurate is used as a model compound in studies of renal function and organic anion transport. It serves as a standard for measuring renal plasma flow and tubular secretion capacity .

Biology: In biological research, this compound is used to study the transport mechanisms of organic anions in renal physiology. It helps in understanding the function of organic anion transporters in the kidneys .

Medicine: Clinically, this compound is used to measure effective renal plasma flow and to evaluate the functional capacity of the renal excretory system. It is also used in combination with other drugs to study drug interactions and renal clearance .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs that interact with renal transporters. It is also employed in quality control processes for renal diagnostic agents .

Mechanism of Action

p-Aminohippurate is filtered by the renal glomeruli and actively secreted by the proximal tubules into the urine. This process involves the organic anion transporter 1 (OAT1), which facilitates the uptake of this compound from the blood into the tubule cells in exchange for intracellular alpha-ketoglutarate. The compound is then transported into the tubule lumen, where it is excreted in the urine .

Comparison with Similar Compounds

    Hippuric Acid: A precursor to p-Aminohippurate, used in similar renal function tests.

    Ortho-Iodohippurate: Another diagnostic agent used for renal imaging and function tests.

    Phenol Red: Used as an indicator substance in renal function studies.

Uniqueness: this compound is unique in its high renal clearance and its ability to provide accurate measurements of renal plasma flow. Unlike other compounds, it is almost entirely removed from the bloodstream in a single pass through the kidneys, making it an ideal diagnostic agent for renal function tests .

Biological Activity

p-Aminohippurate (PAH), also known as para-aminohippuric acid, is a compound primarily recognized for its role in renal physiology and pharmacology. It is a synthetic derivative of hippuric acid and serves as a key marker for measuring effective renal plasma flow (ERPF). This article explores the biological activity of PAH, focusing on its mechanisms of action, clinical applications, and research findings.

PAH is an organic anion that is filtered by the renal glomeruli and actively secreted by the proximal tubules. Its transport involves specific organic anion transporters (OATs), particularly OAT3, which plays a crucial role in the renal excretion of various drugs and metabolic waste products. The mechanism of PAH involves:

  • Filtration : PAH is filtered from the blood into the renal tubule.
  • Secretion : It is actively secreted into the tubular fluid via OATs, allowing for its rapid clearance from the bloodstream.
  • Measurement of ERPF : Approximately 90% of PAH is cleared from the renal blood stream in a single circulation at low plasma concentrations, making it an ideal marker for assessing renal function .

Clinical Applications

PAH is primarily utilized in clinical settings to measure effective renal plasma flow. It provides insights into kidney function and helps diagnose various renal conditions. Additionally, recent studies have explored its use in protecting renal function during radiotherapy for neuroendocrine tumors.

Case Studies

  • Renal Protection During Radiotherapy :
    A study investigated the safety and efficacy of PAH coinfusion during peptide receptor radiotherapy in patients with gastroenteropancreatic neuroendocrine tumors. In this study involving 12 patients across 33 treatment cycles:
    • PAH was found to maintain stable creatinine levels and glomerular filtration rates compared to amino acid mixtures.
    • No significant adverse effects were reported, suggesting that PAH may offer a safer alternative for renal protection during such therapies .
  • Developmental Studies :
    Research on the maturation of PAH transport in developing kidneys showed that intrinsic transport capacity increases significantly with age. In studies using rabbit models, it was observed that:
    • The intrinsic capacity for PAH transport increased approximately 4.8-fold from 8 to 19 days of age.
    • This increase correlates with both enhanced transporter activity and increased tubular length .

Table 1: Summary of Key Studies on this compound

Study FocusFindingsReference
Measurement of ERPFPAH clearance effectively measures renal plasma flow; high clearance rate noted at low doses
Renal protection in radiotherapyPAH coinfusion maintained stable kidney function; fewer adverse effects than amino acids
Developmental transport capacitySignificant increase in intrinsic transport capacity with age; stimulated by penicillin

Safety Profile

PAH has been shown to be nontoxic at therapeutic concentrations, making it suitable for clinical use. Its safety profile has been evaluated in various studies, highlighting minimal adverse effects when used appropriately. In the aforementioned study on neuroendocrine tumors, no significant changes in serum electrolytes or kidney function were observed during treatment cycles involving PAH .

Properties

IUPAC Name

2-[(4-aminobenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMNQINEKMPTIC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N2O3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285762
Record name Glycine, N-(4-aminobenzoyl)-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-89-7
Record name Glycine, N-(4-aminobenzoyl)-, ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(4-aminobenzoyl)-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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